
N-Boc-tyramine
Overview
Description
N-Boc-tyramine is a protected derivative of tyramine, where the primary amine group is shielded by a tert-butoxycarbonyl (Boc) protecting group. Its chemical structure is [2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester (CAS 64318-28-1, molecular formula C₁₃H₁₉NO₃, molecular weight 237.29) . The Boc group is widely used in organic synthesis to prevent unwanted reactions at the amine site during multi-step syntheses. This compound is synthesized via reaction of tyramine with Boc anhydride (Boc₂O) in tetrahydrofuran (THF)/water with sodium bicarbonate (NaHCO₃) as a base . This compound is a critical intermediate in pharmaceutical research, particularly in the synthesis of antiviral agents and neuronal nicotinic acetylcholine receptor antagonists .
Preparation Methods
Boc Protection via (Boc)₂O in Alkaline Aqueous Media
A widely adopted method for synthesizing N-Boc-tyramine involves the use of di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions. This approach, adapted from Boc-L-tyrosine synthesis protocols , leverages the nucleophilicity of tyramine’s primary amine in a high-pH environment.
Reaction Mechanism and Conditions
Tyramine is dissolved in an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the amine group (pH ≥ 12). (Boc)₂O is then added in batches to minimize side reactions, such as O-Boc protection of the phenolic hydroxyl group. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of (Boc)₂O, forming the Boc-protected derivative.
Key Parameters :
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Solvent : Water or water-THF mixtures.
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Temperature : Room temperature to 40°C.
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Molar Ratio : Tyramine:(Boc)₂O = 1:1.1–1.5.
Workup and Purification
Post-reaction, impurities (e.g., unreacted (Boc)₂O) are removed via extraction with non-polar solvents such as n-hexane . The aqueous layer is acidified to pH 1–3 using hydrochloric acid, prompting precipitation of this compound. Further purification involves extraction with ethyl acetate or tert-butyl acetate, followed by washing with brine and drying over anhydrous sodium sulfate. Crystallization from n-hexane yields the final product with >90% purity .
Advantages :
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Operational safety due to non-explosive reagents.
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High yields (85–92%) and scalability for industrial production .
Boc Protection Using Boc-Cl in Anhydrous Conditions
An alternative method employs tert-butyloxycarbonyl chloride (Boc-Cl) in anhydrous solvents. This approach, though less common due to Boc-Cl’s instability, offers rapid reaction kinetics under controlled conditions .
Reaction Setup
Tyramine is suspended in tetrahydrofuran (THF) or dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize HCl generated during the reaction. Boc-Cl is added dropwise at 0–5°C to prevent exothermic decomposition.
Key Parameters :
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Molar Ratio : Tyramine:Boc-Cl:Base = 1:1.2:1.5.
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Reaction Time : 2–4 hours.
Isolation and Challenges
After quenching with water, the organic layer is separated, washed with dilute HCl (to remove excess base), and dried. Solvent evaporation yields crude this compound, which is recrystallized from ethanol-water mixtures.
Limitations :
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Boc-Cl’s sensitivity to moisture necessitates stringent anhydrous conditions.
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Lower yields (70–80%) compared to (Boc)₂O methods due to competing hydrolysis .
Solid-Phase Synthesis for High-Purity Applications
For specialized applications requiring ultra-high purity (e.g., pharmaceuticals), solid-phase synthesis using Wang or Rink amide resins has been explored . Tyramine is immobilized on the resin, followed by Boc protection using (Boc)₂O in dimethylformamide (DMF). Cleavage from the resin with trifluoroacetic acid (TFA) yields this compound with >98% purity.
Advantages :
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Eliminates solubility issues associated with tyramine.
Catalytic Hydrogenation of Protected Intermediates
In multi-step syntheses involving brominated tyramine derivatives, N-Boc protection is performed prior to catalytic hydrogenation. For example, bromo tyramine is first Boc-protected using (Boc)₂O, followed by palladium-catalyzed hydrogenation to remove bromine .
Typical Protocol :
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Brominate tyramine using HBr/acetic acid.
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Protect the amine with (Boc)₂O in DCM/triethylamine.
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Hydrogenate with 10% Pd/C under H₂ atmosphere.
This method achieves 80–85% overall yield and is favored for introducing isotopic labels (e.g., deuterium) .
Comparative Analysis of Methods
Method | Reagents | Yield | Purity | Scalability |
---|---|---|---|---|
(Boc)₂O in Alkaline Media | (Boc)₂O, NaOH | 90% | >99% | Industrial |
Boc-Cl in THF | Boc-Cl, Et₃N | 75% | 95% | Lab-scale |
Solid-Phase Synthesis | (Boc)₂O, DMF | 85% | >98% | Specialized |
Hydrogenation Route | (Boc)₂O, Pd/C | 85% | 97% | Multi-step |
Industrial-Scale Optimization
Patent CN104447415A highlights critical optimizations for large-scale production:
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Batchwise Addition of (Boc)₂O : Prevents exothermic runaway and improves yield.
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Solvent Selection : Sherwood oil or n-hexane for crystallization reduces costs.
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Recycling : Organic solvents (e.g., tert-butyl acetate) are distilled and reused.
Chemical Reactions Analysis
Types of Reactions: N-Boc-tyramine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry Applications
N-Boc-tyramine is primarily utilized as a protecting group for amines during peptide synthesis. The Boc group allows for the selective protection of the amine functionality, facilitating the formation of peptide bonds without interference from the amine's nucleophilicity.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
Protecting Group | Advantages | Disadvantages |
---|---|---|
N-Boc | Easily removable; stable under basic conditions | Requires acidic conditions for removal |
Fmoc | Stable under acidic conditions; easy to monitor removal | Less stable under basic conditions |
Cbz | Mild conditions for removal | More difficult to handle |
Biological Applications
In biological research, this compound is studied for its potential interactions with biomolecules and its biological activities. It has been involved in structure-activity relationship (SAR) studies that explore its role as a precursor in synthesizing biologically active compounds.
Case Study: Inhibitory Activity of α-Ketoamides
Research demonstrated that Boc-protected tyramine derivatives were effective in synthesizing α-ketoamides, which showed significant inhibitory activity against specific enzymes involved in lipid metabolism. This highlights this compound's utility in developing new pharmacological agents targeting lipid-related diseases .
Medical Applications
This compound's role extends into medicinal chemistry, where it has been investigated for drug development. It serves as a crucial intermediate in synthesizing compounds aimed at treating neurological disorders, including Parkinson's disease.
Table 2: Overview of this compound Derivatives in Drug Development
Compound Name | Target Disease | Mechanism of Action |
---|---|---|
LEI-110 | Lipid metabolism disorders | Inhibitor of PLAAT enzymes |
Novel Tyramine Derivative | Parkinson's Disease | Modulates neurotransmitter release |
Industrial Applications
In industrial chemistry, this compound is employed in synthesizing various chemicals and materials. Its ability to act as a building block for more complex molecules makes it valuable in producing agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxyphenethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between N-Boc-tyramine and related Boc-protected amines:
Key Observations:
- This compound uniquely combines a phenolic hydroxyl group with a Boc-protected amine, enabling dual reactivity (e.g., O-arylation and amine deprotection). This contrasts with N-Boc-ethanolamine, which lacks aromaticity and is used primarily as a crosslinker .
- The phenolic OH in this compound facilitates hydrogen bonding, influencing its solid-state structure and solubility (density: 1.101 g/cm³, melting point: 71–75°C ). In contrast, N-Boc-ethylenediamine (density: ~1.04 g/cm³) remains liquid due to the absence of aromatic stacking .
- N-Boc-bromoethylamine introduces a reactive bromine atom, making it suitable for alkylation but requiring careful handling due to toxicity .
Pharmacological and Enzymatic Interactions
- Antiviral Activity : this compound derivatives (e.g., FD001 analogs) inhibit enveloped viruses like SARS-CoV-2 by disrupting viral membrane fusion . This activity is absent in simpler Boc-protected amines lacking aromatic moieties.
- Enzyme Affinity: this compound exhibits low substrate affinity for potato polyphenol oxidase compared to tyramine, as the Boc group sterically hinders enzyme binding . In contrast, N-Acetyltyramine (a related compound with an acetylated amine) retains some affinity due to its smaller protecting group .
Biological Activity
N-Boc-tyramine, a derivative of tyramine, is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine of tyramine. This modification enhances its stability and solubility, making it suitable for various chemical reactions and biological assays.
Anticancer Properties
Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines. A study conducted on simplified bromotyrosine derivatives, including this compound, evaluated their cytotoxicity against human malignant melanoma (A-375) and normal skin fibroblast cells (Hs27). The results demonstrated that compounds retaining the tyramine moiety maintained significant cytotoxic effects, suggesting that this compound could serve as a scaffold for developing anticancer agents .
Compound | Cell Line Tested | Cytotoxicity Result |
---|---|---|
This compound | A-375 (Melanoma) | Significant activity observed |
Simplified analogs | Hs27 (Fibroblast) | Lower cytotoxicity compared to A-375 |
Neuroprotective Effects
Tyramine and its derivatives have been studied for their neuroprotective effects. This compound may influence neurotransmitter systems due to its structural similarity to catecholamines. Preliminary studies suggest it could modulate dopamine release, which is crucial in conditions like Parkinson's disease .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cancer Cell Proliferation : It appears to induce apoptosis in cancer cells by activating caspase pathways.
- Modulation of Neurotransmitter Release : By acting on adrenergic receptors, it may enhance or inhibit neurotransmitter release depending on the cellular context.
- Antioxidant Activity : Some studies suggest that tyramine derivatives possess antioxidant properties, which could protect cells from oxidative stress .
Case Studies
- Study on Anticancer Activity : A study investigated the effect of various tyramine derivatives on cancer cell lines. This compound was found to significantly reduce cell viability in A-375 cells, implicating its potential as an anticancer agent .
- Neuroprotective Study : Another study explored the neuroprotective effects of tyramine derivatives in a model of neurodegeneration. This compound showed promise in enhancing neuronal survival and function under stress conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Boc-tyramine, and how can reaction conditions be systematically optimized?
- Methodological Answer : this compound synthesis typically involves Boc-protection of tyramine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Optimization should focus on:
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis .
- Temperature control : Maintain 0–4°C during Boc activation to suppress side reactions like N-acylation of the phenolic hydroxyl group .
- Stoichiometric ratios : A 1.2:1 molar ratio of Boc₂O to tyramine ensures complete protection while avoiding excess reagent waste .
Validate purity via HPLC (≥95%) and characterize using ¹H/¹³C NMR to confirm Boc-group integration and amine protection .
Q. How can researchers ensure the stability of this compound during storage and experimental workflows?
- Methodological Answer : Stability depends on:
- Storage conditions : Store at –20°C under inert gas (argon/nitrogen) to prevent moisture-induced deprotection .
- pH monitoring : Avoid prolonged exposure to acidic environments (pH <5), which cleave the Boc group. Use buffered solutions (pH 7–8) for aqueous experiments .
- Light sensitivity : Protect from UV light using amber vials to prevent photodegradation of the phenolic moiety .
Q. What spectroscopic techniques are most reliable for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify Boc-group signals (tert-butyl at δ 1.4 ppm in ¹H NMR; carbonyl at δ 155 ppm in ¹³C NMR) and tyramine’s aromatic protons (δ 6.6–7.1 ppm) .
- FT-IR : Confirm Boc protection via carbonyl stretch (~1680–1720 cm⁻¹) and absence of free amine N–H stretches (~3300 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validate molecular ion peaks ([M+H]⁺ at m/z 238.1) and fragment patterns consistent with Boc cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across literature sources?
- Methodological Answer : Discrepancies often arise from:
- Impurity sources : Use HPLC-MS to detect byproducts (e.g., O-Boc derivatives) and adjust reaction conditions to suppress them .
- Workup variations : Compare extraction efficiency (e.g., ethyl acetate vs. DCM) and drying methods (anhydrous Na₂SO₄ vs. MgSO₄) .
Apply Design of Experiments (DoE) to statistically evaluate factors like temperature, solvent, and catalyst presence .
Q. What strategies mitigate this compound degradation during bioconjugation or coupling reactions?
- Methodological Answer :
- Coupling agents : Use carbodiimides (EDC/HOBt) instead of acyl chlorides to minimize Boc-group cleavage .
- Inert atmospheres : Conduct reactions under nitrogen to prevent oxidative side reactions .
- Real-time monitoring : Employ LC-MS to track degradation intermediates and adjust reaction timelines dynamically .
Q. How can analytical methods distinguish this compound from structurally similar impurities in complex matrices?
- Methodological Answer :
- Chromatographic separation : Optimize reverse-phase HPLC gradients (C18 column, 0.1% TFA in water/acetonitrile) to resolve co-eluting species .
- High-resolution mass spectrometry (HRMS) : Use Q-TOF instruments to differentiate isobaric impurities (e.g., N-Boc-dopamine) via exact mass (<3 ppm error) .
- 2D NMR : Apply HSQC and HMBC to assign ambiguous proton environments in mixtures .
Q. What computational tools predict the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- DFT calculations : Model transition states for Boc deprotection under acidic or enzymatic conditions to predict kinetic barriers .
- Molecular docking : Simulate interactions between this compound and enzymes (e.g., tyramine hydroxylase) to guide inhibitor design .
Validate predictions with kinetic studies (e.g., Arrhenius plots) and isotopic labeling (¹³C-Boc) to trace reaction pathways .
Q. Contradiction Analysis & Reproducibility
Q. How should researchers address variability in reported biological activities of this compound derivatives?
- Methodological Answer :
- Standardize assays : Use positive/negative controls (e.g., unmodified tyramine) and report IC₅₀/EC₅₀ values with 95% confidence intervals .
- Batch consistency : Characterize each derivative lot via NMR and HPLC to confirm structural uniformity .
- Meta-analysis : Compare datasets across studies using funnel plots to identify publication bias or methodological outliers .
Q. What protocols ensure reproducibility in this compound-based peptide synthesis?
- Methodological Answer :
- Solid-phase synthesis : Use Fmoc/t-Bu strategies with HATU/DIPEA activation for high coupling efficiency .
- Deprotection validation : Monitor Boc removal with TFA/DCM (1:4 v/v) using ninhydrin tests or LC-MS .
Document resin swelling properties and solvent volumes to standardize synthesis across labs .
Properties
IUPAC Name |
tert-butyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-8-10-4-6-11(15)7-5-10/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNOTKMMDBWGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474147 | |
Record name | Boc-Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64318-28-1 | |
Record name | Boc-Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)tyramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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